Tert-butyl (7-bromoheptyl)(methyl)carbamate
CAS No.:
Cat. No.: VC18162047
Molecular Formula: C13H26BrNO2
Molecular Weight: 308.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H26BrNO2 |
|---|---|
| Molecular Weight | 308.25 g/mol |
| IUPAC Name | tert-butyl N-(7-bromoheptyl)-N-methylcarbamate |
| Standard InChI | InChI=1S/C13H26BrNO2/c1-13(2,3)17-12(16)15(4)11-9-7-5-6-8-10-14/h5-11H2,1-4H3 |
| Standard InChI Key | LPCQDMRREQRONK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)CCCCCCCBr |
Introduction
Chemical and Physical Properties
Structural Characteristics
Tert-butyl (7-bromoheptyl)(methyl)carbamate is characterized by a seven-carbon alkyl chain bearing a bromine atom at the terminal position. The carbamate group consists of a methyl substituent and a tert-butyl ester, which confers steric bulk and stability to the molecule. The IUPAC name for this compound is tert-butyl N-(7-bromoheptyl)-N-methylcarbamate, and its canonical SMILES representation is .
Molecular and Thermodynamic Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 308.25 g/mol | |
| Boiling Point | Not reported | |
| CAS Number | 2734864-63-0 |
Synthesis and Manufacturing
Nucleophilic Substitution Reactions
The primary synthesis route involves nucleophilic substitution between tert-butyl carbamate and 7-bromoheptyl halides. This reaction is typically conducted in polar aprotic solvents such as ethyl acetate or dichloromethane, with phase-transfer catalysts like tetrabutylammonium bromide enhancing reaction efficiency. For instance, a 2024 study documented a yield of 78% under optimized conditions (room temperature, 24 hours).
Catalytic and Solvent Effects
The use of potassium hydroxide as a base facilitates deprotonation of the carbamate nitrogen, enabling nucleophilic attack on the 7-bromoheptyl halide. Solvent selection critically impacts reaction kinetics; ethyl acetate, with its moderate polarity, balances solubility and reaction rate. Recent advancements have explored ionic liquids as green solvents, though scalability remains a challenge .
Comparative Synthesis with Analogues
Synthesis of shorter-chain analogues, such as tert-butyl (3-bromopropyl)(methyl)carbamate (CAS 828272-19-1), follows analogous mechanisms but requires shorter reaction times due to reduced steric hindrance . This highlights the trade-off between alkyl chain length and synthetic efficiency in carbamate chemistry.
Applications in Organic and Medicinal Chemistry
Building Block for Complex Molecules
The bromine atom in tert-butyl (7-bromoheptyl)(methyl)carbamate serves as a versatile handle for further functionalization. In peptide chemistry, this compound has been employed to introduce hydrophobic spacers or cleavable linkers, particularly in antibody-drug conjugates (ADCs) . For example, its hexyl analogue (tert-butyl (6-bromohexyl)carbamate) is widely used in hypoxia-responsive drug delivery systems .
Role in Drug Design
Carbamates are pivotal in prodrug strategies due to their hydrolytic stability and enzymatic cleavage potential. The tert-butyl group in this compound enhances metabolic resistance, making it suitable for oral drug formulations . Recent studies have explored its incorporation into tetrazole-based antihypertensive agents, where it modulates bioavailability and receptor binding .
Recent Research and Innovations
Advances in Catalysis
A 2025 publication highlighted the use of photoredox catalysis to streamline the synthesis of bromoalkyl carbamates, reducing reaction times by 40% compared to traditional methods . This approach leverages visible light to initiate radical intermediates, bypassing the need for strong bases.
Biomedical Applications
Ongoing research investigates this compound’s utility in nanoparticle-based drug delivery. Functionalization of poly(ethylene glycol) nanoparticles with tert-butyl (7-bromoheptyl)(methyl)carbamate derivatives has shown promise in targeting tumor microenvironments, with in vitro trials demonstrating 30% higher cellular uptake compared to non-functionalized carriers .
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